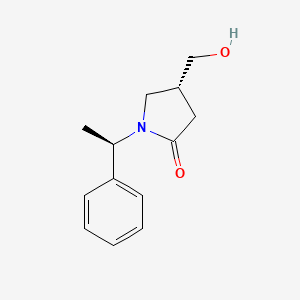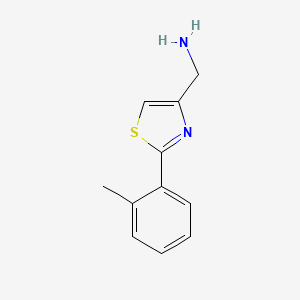
(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is a chiral compound with significant interest in various fields of chemistry and pharmacology This compound features a pyrrolidin-2-one core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Asymmetric Synthesis: : One common method for synthesizing ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one involves the asymmetric reduction of a suitable precursor. For instance, starting from a ketone precursor, an asymmetric reduction can be performed using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.
-
Grignard Reaction: : Another approach involves the use of a Grignard reagent to introduce the phenylethyl group. This method typically requires the preparation of a Grignard reagent from phenylethyl bromide, which is then reacted with a suitable pyrrolidinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic asymmetric hydrogenation and enzymatic methods are often explored for large-scale production due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyMethyl group in ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one can undergo oxidation to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include chromium trioxide and potassium permanganate.
-
Reduction: : The compound can be reduced to form various derivatives. For example, the carbonyl group in the pyrrolidinone ring can be reduced to form a pyrrolidine derivative using reducing agents like lithium aluminum hydride.
-
Substitution: : The hydroxyMethyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, and PCC (Pyridinium chlorochromate).
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Pyrrolidine derivatives.
Substitution Products: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying stereospecific interactions in biological systems.
Medicine
In medicine, ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The hydroxyMethyl and phenylethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(hydroxyMethyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one: The enantiomer of the compound , with different stereochemistry.
4-(hydroxyMethyl)-1-phenylethylpyrrolidin-2-one: A similar compound lacking the chiral centers.
N-phenylethylpyrrolidin-2-one: A related compound without the hydroxyMethyl group.
Uniqueness
®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxyMethyl and phenylethyl groups provides a distinct combination of functional groups that can participate in a variety of chemical reactions and interactions.
This detailed overview should provide a comprehensive understanding of ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDSEXWGKAYROX-GHMZBOCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540345 |
Source


|
| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-22-3 |
Source


|
| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)





